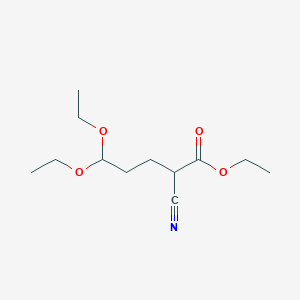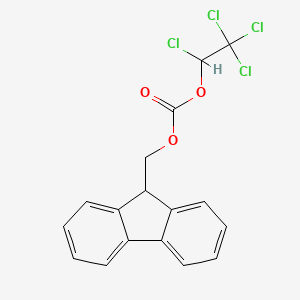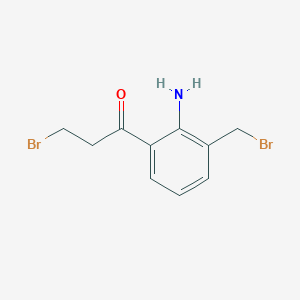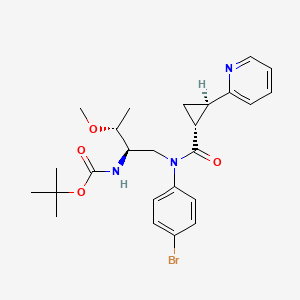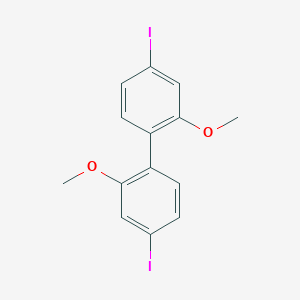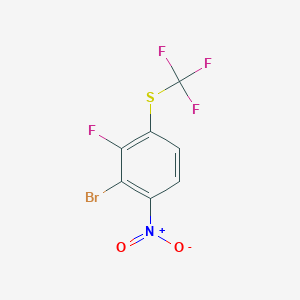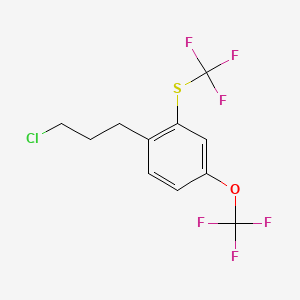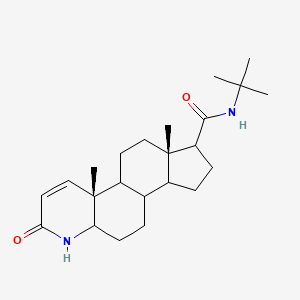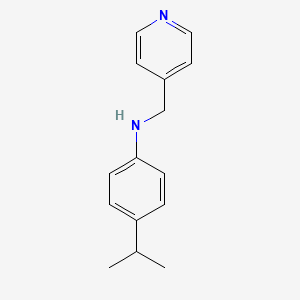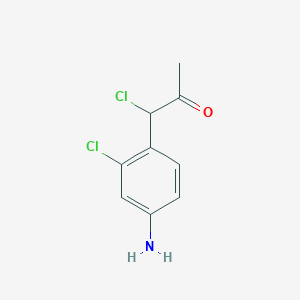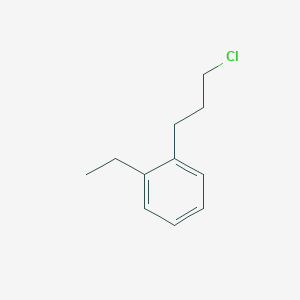
N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound consists of a benzamide core substituted with a 4-fluorophenyl group and a pyrrolidinyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-fluorophenylamine: This can be achieved through the nitration of fluorobenzene followed by reduction.
Acylation: The 4-fluorophenylamine is then acylated with benzoyl chloride to form N-(4-fluorophenyl)benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or pyrrolidinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzoic acid, while reduction may produce N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzylamine.
科学研究应用
N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-4-(pyrrolidin-1-yl)benzamide
- N-(4-bromophenyl)-4-(pyrrolidin-1-yl)benzamide
- N-(4-methylphenyl)-4-(pyrrolidin-1-yl)benzamide
Uniqueness
N-(4-fluorophenyl)-4-(pyrrolidin-1-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
属性
分子式 |
C17H17FN2O |
|---|---|
分子量 |
284.33 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C17H17FN2O/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21) |
InChI 键 |
NNXMMNJTCFNFIF-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




